molecular formula C18H20N6O3 B2748431 7-[(E)-But-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione CAS No. 303973-98-0

7-[(E)-But-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione

Cat. No.: B2748431
CAS No.: 303973-98-0
M. Wt: 368.397
InChI Key: SCJMUXRACYFKBP-XRQQNHSDSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the accessed sources .


Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Researchers have developed methods for synthesizing novel derivatives with potential biological activities. For instance, studies on the synthesis of derivatives like imidazoles and purines from specific precursors have been reported, highlighting their significance as intermediates in the development of pharmacologically active compounds (Alves, Proença, & Booth, 1994). Such methodologies are crucial for the synthesis of complex molecules that may have applications in drug discovery and development.

Biological Activities and Mechanistic Insights

Compounds synthesized from or related to the chemical structure of interest have been evaluated for various biological activities. For instance, phthalazinedione-based derivatives have shown promising cytotoxic and anti-bacterial properties, alongside their potential as VEGFR2 inhibitors in cancer therapy. These findings indicate the potential therapeutic applications of these compounds, warranting further investigation into their mechanisms of action and therapeutic efficacy (El Rayes et al., 2022).

Application in Drug Delivery and Material Science

In the field of material science, the synthesis of novel conjugated polyelectrolytes based on specific molecular structures has been explored for applications in polymer solar cells, highlighting the importance of such compounds in the development of new materials with enhanced electronic and optoelectronic properties (Hu et al., 2015). This research underscores the versatility of these compounds, not only in biomedical applications but also in the development of advanced materials.

Antimicrobial Activities

Arylhydrazones of methylene active compounds have been synthesized and characterized, demonstrating antimicrobial activity against various bacterial strains. This suggests the potential of such compounds in the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Kandhavelu et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not provided in the accessed sources .

Safety and Hazards

Specific safety and hazard information for this compound is not available .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[(E)-But-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione' involves the condensation of 2-amino-6-methylpurine-2,6-dione with 2-(2-hydroxyphenyl)ethyl aldehyde to form the Schiff base, which is then reduced with sodium borohydride to form the corresponding hydrazine. The hydrazine is then reacted with (E)-but-2-enyl bromide to form the final product.", "Starting Materials": [ "2-amino-6-methylpurine-2,6-dione", "2-(2-hydroxyphenyl)ethyl aldehyde", "sodium borohydride", "(E)-but-2-enyl bromide" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-methylpurine-2,6-dione with 2-(2-hydroxyphenyl)ethyl aldehyde to form the Schiff base", "Step 2: Reduction of the Schiff base with sodium borohydride to form the corresponding hydrazine", "Step 3: Reaction of the hydrazine with (E)-but-2-enyl bromide to form the final product" ] }

CAS No.

303973-98-0

Molecular Formula

C18H20N6O3

Molecular Weight

368.397

IUPAC Name

7-[(E)-but-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C18H20N6O3/c1-4-5-10-24-14-15(23(3)18(27)20-16(14)26)19-17(24)22-21-11(2)12-8-6-7-9-13(12)25/h4-9,25H,10H2,1-3H3,(H,19,22)(H,20,26,27)/b5-4+,21-11+

InChI Key

SCJMUXRACYFKBP-XRQQNHSDSA-N

SMILES

CC=CCN1C2=C(N=C1NN=C(C)C3=CC=CC=C3O)N(C(=O)NC2=O)C

solubility

not available

Origin of Product

United States

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